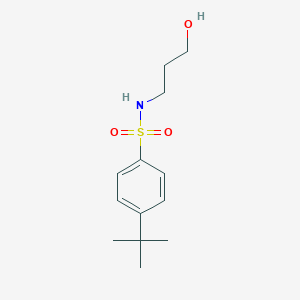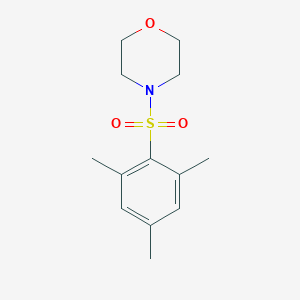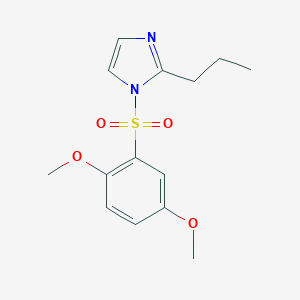
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as TBNHPS, this sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of TBNHPS involves its ability to bind to metal ions and undergo a conformational change, leading to changes in its fluorescence properties. TBNHPS has also been shown to selectively inhibit carbonic anhydrase IX through binding to its active site.
Biochemical and Physiological Effects:
TBNHPS has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. TBNHPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its potential effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
TBNHPS has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has been shown to have minimal toxicity. TBNHPS also has potential applications in metal ion binding and pH-sensitive fluorescence imaging. However, its selectivity and specificity for certain targets need to be further investigated.
Future Directions
There are several future directions for the use of TBNHPS in scientific research. It has potential applications in metal ion binding and pH-sensitive fluorescence imaging, as well as in the development of selective inhibitors for carbonic anhydrase IX. Further studies are needed to determine its potential effects on normal cells and tissues, as well as its selectivity and specificity for certain targets. TBNHPS may also have potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Conclusion:
In conclusion, 4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide has potential applications in scientific research, including metal ion binding, pH-sensitive fluorescence imaging, and the development of selective inhibitors for carbonic anhydrase IX. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been discussed. Further studies are needed to determine its potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Synthesis Methods
TBNHPS can be synthesized through various methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-(3-hydroxypropyl)amine in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization or column chromatography.
Scientific Research Applications
TBNHPS has been studied for its potential applications in scientific research. It has been used as a ligand for metal ion binding and as a pH-sensitive fluorescent probe for imaging intracellular pH changes. TBNHPS has also been studied for its potential use as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer cells.
properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(16,17)14-9-4-10-15/h5-8,14-15H,4,9-10H2,1-3H3 |
InChI Key |
XJKZJNYVEONNCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

